molecular formula C5H10OSi B1594332 Ethenone, (trimethylsilyl)- CAS No. 4071-85-6

Ethenone, (trimethylsilyl)-

Cat. No.: B1594332
CAS No.: 4071-85-6
M. Wt: 114.22 g/mol
InChI Key: GYUIBRZEAWWIHU-UHFFFAOYSA-N
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Description

Ethenone, (trimethylsilyl)- (CAS 4071-85-6), also known as trimethylsilylketene, is a high-value organosilicon compound with the molecular formula C5H10OSi and a molecular weight of 114.22 g/mol . This reagent is characterized by a boiling point of 80-82°C and a density of 0.813 g/mL, presenting as a volatile liquid that requires careful handling, as indicated by its flash point of 3.2°C . Its primary research value lies in its dual functionality, combining the high reactivity of the ketene group with the protective nature of the trimethylsilyl group. It serves as a versatile synthetic intermediate and a crucial precursor in polymer chemistry for the synthesis of polysiloxanes and other advanced silicon-containing materials . In multi-step organic synthesis, the trimethylsilyl group acts as a protecting group for sensitive functional groups like alcohols and amines, allowing for selective reactions elsewhere in the molecule before being removed under mild conditions . The reactive double bond of the ketene moiety enables it to participate in various cycloaddition and chain-extension reactions, facilitating the construction of complex molecular architectures. Ethenone, (trimethylsilyl)- is For Research Use Only. It is strictly for laboratory and industrial research applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C5H10OSi/c1-7(2,3)5-4-6/h5H,1-3H3
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InChI Key

GYUIBRZEAWWIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10OSi
Source PubChem
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DSSTOX Substance ID

DTXSID5063285
Record name Ethenone, (trimethylsilyl)-
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Molecular Weight

114.22 g/mol
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CAS No.

4071-85-6
Record name 2-(Trimethylsilyl)ethenone
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Record name Ethenone, 2-(trimethylsilyl)-
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Record name Ethenone, 2-(trimethylsilyl)-
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Record name Ethenone, (trimethylsilyl)-
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Record name (Trimethylsilyl)ketene
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Synthetic Methodologies for Ethenone, Trimethylsilyl and Its Derivatives

Direct Synthesis Approaches

Direct methods for preparing (trimethylsilyl)ketene often involve elimination or rearrangement reactions from carefully selected precursors. These approaches are designed to yield the stable, yet reactive, ketene (B1206846) product.

Pyrolytic Generation from Precursors

The thermal decomposition, or pyrolysis, of specific organosilicon compounds is a primary and widely utilized method for generating (trimethylsilyl)ketene. This approach often involves a retro-ene reaction mechanism.

A prevalent method involves the pyrolysis of alkoxy(trimethylsilyl)acetylenes. lookchem.com The thermolysis of 1-ethoxy-2-(trimethylsilyl)acetylene is a classic and frequently used route, first reported in 1965. thieme-connect.dethieme-connect.demit.edu This reaction proceeds by heating the precursor, which causes the elimination of ethene and formation of (trimethylsilyl)ketene. thieme-connect.de The process is efficient, affording the ketene in good yields. thieme-connect.de

An alternative precursor, t-butoxy(trimethylsilyl)acetylene, has also been shown to be effective. Its thermal decomposition eliminates 2-methylpropene and can occur at temperatures as low as 50°C, proceeding instantaneously at 100–110°C. lookchem.com This method's advantage is the ability to generate the ketene in situ in the presence of nucleophiles for immediate subsequent reactions. lookchem.com Flash vacuum pyrolysis of other precursors, such as trimethylsilyl (B98337) (E,E)-2-cyanohexa-2,4-dienoate, can also generate silyl-protected ketenimine intermediates which are analogous to ketenes. publish.csiro.au

PrecursorReaction TypeProduct(s)YieldReference
1-Ethoxy-2-(trimethylsilyl)acetylenePyrolysis / Thermolysis(Trimethylsilyl)ketene, Ethene65% thieme-connect.de, lookchem.com
t-Butoxy(trimethylsilyl)acetylenePyrolysis / Thermolysis(Trimethylsilyl)ketene, 2-Methylpropene63% lookchem.com

Dehydrochlorination Pathways for TMSK Formation

Dehydrochlorination of an acyl chloride is a standard method for ketene synthesis, and it has been applied to the preparation of (trimethylsilyl)ketene (TMSK). This pathway involves the elimination of hydrogen chloride from (trimethylsilyl)acetyl chloride.

The substrate, (trimethylsilyl)acetyl chloride, is treated with a non-nucleophilic base, typically a tertiary amine like triethylamine (B128534), in an appropriate solvent such as diethyl ether. thieme-connect.dediva-portal.org The base abstracts the α-proton, and the chloride ion is expelled, leading to the formation of the ketene. While conceptually straightforward, this method has been reported to provide the desired (trimethylsilyl)ketene in relatively low yields compared to pyrolytic methods. lookchem.comthieme-connect.de For instance, treatment of (trimethylsilyl)acetyl chloride with triethylamine at -60°C has been documented to produce the ketene in a 48% yield after purification. thieme-connect.de The generation of other ketenes, like dichloroketene (B1203229), also frequently employs dehydrochlorination of the corresponding acyl chloride. diva-portal.orgnih.gov

ReactantReagentProductYieldReference
(Trimethylsilyl)acetyl chlorideTriethylamine (Et₃N)(Trimethylsilyl)ketene48% thieme-connect.de

Optimized Preparations from Silyloxyacetylenes

The most popular and established route for preparing (trimethylsilyl)ketene is the thermal retro-ene rearrangement of 1-ethoxy-2-(trimethylsilyl)acetylene. thieme-connect.de This method is favored due to its reliability and good yield. thieme-connect.dethieme-connect.de The synthesis is effectively a two-step process starting from commercially available ethoxyacetylene. thieme-connect.detandfonline.com

The first step involves the silylation of ethoxyacetylene. Ethoxyacetylene is treated with a strong base, such as methyllithium, to deprotonate the acetylenic hydrogen, forming a lithium acetylide. tandfonline.com This intermediate is then trapped with an electrophilic silicon source, typically chlorotrimethylsilane (B32843), to yield 1-ethoxy-2-(trimethylsilyl)acetylene. thieme-connect.detandfonline.com

StepReactantsReagents/ConditionsProductReference
1Ethoxyacetylene, Chlorotrimethylsilane1. Methyllithium (MeLi) in ether2. Stir overnight1-Ethoxy-2-(trimethylsilyl)acetylene tandfonline.com
21-Ethoxy-2-(trimethylsilyl)acetyleneSimple distillation, heat to 120°C(Trimethylsilyl)ketene lookchem.com, thieme-connect.de

Synthesis of Related Trimethylsilyl Ketene Acetals

Trimethylsilyl ketene acetals are structurally related to silyl (B83357) enol ethers and serve as highly versatile nucleophilic intermediates in organic synthesis. wikipedia.org They are generally more nucleophilic than their ketone-derived counterparts. wikipedia.org Their synthesis is crucial for a variety of carbon-carbon bond-forming reactions.

Generation from Allylic Ester Enolates

A prominent method for the in-situ generation of trimethylsilyl ketene acetals is the Ireland-Claisen rearrangement. nrochemistry.comchem-station.com This reaction transforms an allylic ester into a γ,δ-unsaturated carboxylic acid via a -sigmatropic rearrangement of an intermediate silyl ketene acetal (B89532). nrochemistry.comwikipedia.org

The process begins with the deprotonation of an allylic ester using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), at low temperatures (e.g., -78 °C). nrochemistry.com This creates a lithium or potassium enolate, which is then trapped with a trialkylsilyl halide, most commonly chlorotrimethylsilane (TMSCl), to form the silyl ketene acetal. nrochemistry.comwikipedia.org This acetal is typically not isolated but is allowed to warm, which initiates the -sigmatropic rearrangement. organic-chemistry.org The rearrangement proceeds through a six-membered chair-like transition state. chem-station.com Subsequent hydrolysis of the resulting silyl ester during aqueous workup yields the final γ,δ-unsaturated carboxylic acid. organic-chemistry.org This method is highly valued for its stereochemical control, which can be influenced by the choice of solvent systems (e.g., THF vs. THF/HMPA) to selectively form either the (E)- or (Z)-enolate. chem-station.comwikipedia.org

SubstrateReagentsIntermediateProductReaction NameReference
Allylic Ester1. Strong Base (e.g., LDA, KHMDS)2. Silyl Halide (e.g., TMSCl)Silyl Ketene Acetalγ,δ-Unsaturated Carboxylic AcidIreland-Claisen Rearrangement , nrochemistry.com, organic-chemistry.org

Bis(trimethylsilyl)ketene Acetal Synthesis

Bis(trimethylsilyl)ketene acetals, with the general structure R₂C=C(OSiMe₃)₂, are particularly reactive nucleophiles used in various synthetic applications, including Mannich reactions and additions to ynones. rsc.orgconsensus.app

Several methods exist for their preparation. One common approach involves the reaction of a silyl ester of a carboxylic acid with a strong base like lithium diisopropylamide (LDA) in the presence of trimethylchlorosilane (TMSCl) and a suitable solvent like tetrahydrofuran (B95107) (THF). google.com Alternatively, the dianion of a carboxylic acid can be generated and subsequently treated with two equivalents of TMSCl. researchgate.net Another route involves the reaction of α-metalated trimethylsilyl carboxylates with TMSCl. researchgate.net These ketene acetals can also be formed from thioesters, which are converted in situ into the desired acetals in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) and a trialkylamine base. researchgate.net These reagents are valuable as they can act as 1,3-dinucleophiles in certain reactions. researchgate.net In some cases, Lewis acids like titanium(IV) bromide are used to mediate the reaction of these acetals with electrophiles such as N-tosyl aldimines. oup.com

PrecursorReagentsProductReference
Silyl Ester of Carboxylic AcidLithium Diisopropylamide (LDA), Trimethylchlorosilane (TMSCl)Bis(trimethylsilyl)ketene Acetal google.com
Carboxylic Acid2 eq. Strong Base, 2 eq. Trimethylchlorosilane (TMSCl)Bis(trimethylsilyl)ketene Acetal researchgate.net
ThioesterTrimethylsilyl trifluoromethanesulfonate, TrialkylamineBis(trimethylsilyl)ketene Acetal researchgate.net

Synthetic Routes to Silyl Ketene Imines (SKIs)

Silyl ketene imines (SKIs) are a class of organosilicon compounds that serve as versatile nucleophiles in organic synthesis. nih.gov They are considered the nitrile analogs of silyl enol ethers and silyl ketene acetals. nih.govcore.ac.uk Their synthesis and subsequent reactions have provided novel pathways for the formation of complex molecules, particularly those containing quaternary stereogenic centers. nih.govillinois.edu

N-Silylation of Nitrile Anions

A primary and widely utilized method for the synthesis of silyl ketene imines is the selective N-silylation of nitrile anions. nih.gov This process involves the deprotonation of an alkanenitrile at the α-carbon, followed by trapping the resulting ambident anion with an electrophilic silylating agent. nih.govthieme-connect.com

The deprotonation of nitriles generates an anion that can react with electrophiles at either the carbon or the nitrogen atom. nih.gov While reactions with carbon-based electrophiles, such as alkyl halides, typically result in C-alkylation with high selectivity, the reaction with trialkylsilyl chlorides shows a preference for N-silylation, yielding silyl ketene imines. nih.gov

The choice of the silylating agent and the base is crucial for the selective formation of N-silyl ketene imines. Strong bases like lithium diisopropylamide (LDA) are commonly used to generate the nitrile anion. acs.orgacs.org The steric bulk of the silylating agent significantly influences the regioselectivity of the silylation. Sterically hindered silylating agents, such as tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl), favor reaction at the sterically unencumbered nitrogen atom, leading to the formation of the N-silyl ketene imine. nih.govnih.gov In contrast, less bulky reagents like trimethylsilyl chloride (TMSCl) can lead to the C-silylated product, which is often the thermodynamically more stable isomer. nih.gov

For instance, the reaction of the lithium anion of 2-phenylpropionitrile with the less sterically demanding TMSCl yields the C-silylated nitrile with high selectivity. nih.gov However, using the bulkier TBSCl results in the exclusive formation of the N-silyl ketene imine. nih.gov

Table 1: Effect of Silylating Agent on the Silylation of 2-Phenylpropionitrile Anion nih.gov

Silylating AgentProduct TypeProductSelectivity (N vs C)
Trimethylsilyl chloride (TMSCl)C-Silylation2-phenyl-2-(trimethylsilyl)propanenitrileHigh for C-silylation
tert-Butyldimethylsilyl chloride (TBSCl)N-SilylationN-(tert-butyldimethylsilyl)diphenylketene imineExclusive N-silylation

This table illustrates the directing effect of the steric bulk of the silylating agent on the outcome of the reaction.

In Situ Formation for Nucleophilic Additions

Due to their tendency to hydrolyze, handling and storing isolated silyl ketene imines can be challenging. thieme-connect.comacs.orgthieme-connect.com To overcome this limitation, methods for the in situ generation of SKIs have been developed, allowing them to be used directly in subsequent nucleophilic addition reactions without isolation. acs.orgthieme-connect.comrichmond.edu This approach has expanded the utility of SKIs in various carbon-carbon bond-forming reactions. acs.org

These in situ methods can be performed under either basic or mild, non-basic neutral conditions. acs.orgthieme-connect.com Under non-basic conditions, a combination of a silyl trifluoromethanesulfonate (silyl triflate, e.g., TMSOTf, TIPSOTf) and a hindered amine base (e.g., triethylamine, 2,2,6,6-tetramethylpiperidine) is used to generate the SKI from an alkanenitrile. thieme-connect.comrichmond.edurichmond.edu The SKI, present in low concentration at equilibrium, can then react with an electrophile present in the reaction mixture. thieme-connect.comrichmond.edu

This strategy has been successfully applied to a variety of nucleophilic additions, including:

Mannich-type reactions: In situ generated SKIs react with nitrones or imines to produce β-amino nitriles or their silylated precursors. thieme-connect.comthieme-connect.comrichmond.edu For example, aliphatic nitriles react with aldonitrones in the presence of triethylsilyl trifluoromethanesulfonate (TESOTf) and triethylamine to give O-triethylsilyl ethers of β-N-hydroxyamino nitriles in high yields. thieme-connect.comthieme-connect.com

Aldol-type additions: The addition of in situ formed SKIs to aldehydes provides a direct route to β-hydroxy nitriles or their corresponding silyl ethers. thieme-connect.com This reaction can proceed under mild, neutral conditions using reagents like triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) and 2,2,6,6-tetramethylpiperidine. thieme-connect.com

Additions to acetals: Using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base, acetonitrile (B52724) can serve as both the solvent and the precursor to the silyl ketene imine, which then reacts with acetals to yield β-methoxynitriles. richmond.edurichmond.edu

Electrocyclization reactions: Benzyl nitriles with an ortho-alkenyl or aryl group can be converted to aryl amines through the in situ generation of an N-silyl ketene imine, which then undergoes a 6π-electrocyclization and aromatization. acs.orgacs.org These transformations can be achieved under both non-basic (e.g., TMSNTf₂–iPr₂NEt) and basic anionic (e.g., LDA–TIPSCl) conditions. acs.orgacs.org

Table 2: Examples of In Situ Silyl Ketene Imine Formation and Subsequent Nucleophilic Additions

Nitrile SubstrateSilylation/Base SystemElectrophileProduct TypeReference
Aliphatic NitrilesTESOTf / Et₃NAldonitronesβ-(N-hydroxyamino)nitriles (O-silylated) thieme-connect.comthieme-connect.com
AlkanenitrilesTIPSOTf / TMPAldehydesβ-hydroxynitriles (O-silylated) thieme-connect.com
AcetonitrileTMSOTf / i-Pr₂NEtAcetalsβ-methoxynitriles richmond.edurichmond.edu
ortho-vinylbenzyl nitrileLDA / TIPSCl(Internal)Naphthylamine derivative acs.orgacs.org

This table summarizes various applications of in situ generated silyl ketene imines in nucleophilic addition reactions. TESOTf: Triethylsilyl trifluoromethanesulfonate; Et₃N: Triethylamine; TIPSOTf: Triisopropylsilyl trifluoromethanesulfonate; TMP: 2,2,6,6-Tetramethylpiperidine; TMSOTf: Trimethylsilyl trifluoromethanesulfonate; i-Pr₂NEt: N,N-Diisopropylethylamine; LDA: Lithium diisopropylamide; TIPSCl: Triisopropylsilyl chloride.

Reactivity Profiles and Mechanistic Investigations of Ethenone, Trimethylsilyl

Cycloaddition Reactions

[2+2] Cycloadditions

[2+2] cycloaddition reactions of (trimethylsilyl)ethenone are a cornerstone of its synthetic utility, providing access to four-membered ring systems. These reactions typically proceed through a concerted or stepwise mechanism, often influenced by the choice of reactants, catalysts, and reaction conditions.

The reaction of (trimethylsilyl)ethenone with aldehydes is a well-established method for the synthesis of β-lactones (2-oxetanones). These strained heterocycles are valuable synthetic intermediates. clockss.org The cycloaddition can be promoted by Lewis acids, which activate the aldehyde towards nucleophilic attack by the ketene (B1206846). soton.ac.uk The trimethylsilyl (B98337) group plays a crucial role in these reactions. For instance, exposure of α-trimethylsilyl β-lactones to magnesium bromide or boron trifluoride etherate can lead to the formation of β,γ-unsaturated acid derivatives. core.ac.uk Furthermore, silyloxy β-lactones can undergo translactonization promoted by aqueous HF to yield β-hydroxy or α,β-unsaturated γ- and δ-lactones. researchgate.net

The [2+2] cycloaddition of (trimethylsilyl)ethenone with aldehydes provides a direct route to 3-(trimethylsilyl)-2-oxetanones. researchgate.net The stereochemical outcome of this reaction, affording either cis or trans isomers, can be influenced by the reaction temperature and the nature of the silyl (B83357) group. For example, the reaction of trimethylsilylketene with chloral (B1216628) at different temperatures yields varying ratios of cis- and trans-β-lactones. soton.ac.uk While reactions with ketones are generally less successful, the cycloaddition with α,β-unsaturated aldehydes proceeds to form the corresponding β-lactones, which can then rearrange to trimethylsilyl dienoate esters upon distillation. soton.ac.uk

The following table summarizes the reaction of various silyl and germyl (B1233479) ketenes with haloaldehydes, demonstrating the influence of substituents on the formation of 2-oxetanones. soton.ac.uk

MR'3 R Temperature (°C) Reaction Time Yield (%) Ratio cis:trans
Me3SiCl3C90-1004 h6920:80
Me3SiCl3C-5020 h6430:70
Me3SiCl3C-7815 h3240:60
Me3SiBr3C102 h530:100
Me3SiBr3C-502 h3520:80
MeEt2SiCl3C80-902 h630:100
Et3SiCl3C1006 h450:100
Me2(ClCH2)SiCl3C-501.5 h5120:80
Me2(ClCH2)SiBr3C-1010 min640:100
Me3GeCl3C505 h670:100

Significant progress has been made in developing catalytic, enantioselective [2+2] cycloadditions of silylketenes with aldehydes. These methods provide access to chiral β-lactones, which are versatile building blocks in organic synthesis. mdpi.comrsc.org Various chiral Lewis acids and organocatalysts have been employed to induce asymmetry. For example, methylalumino-imidazolines have been shown to catalyze the enantioselective [2+2] cycloaddition of (trimethylsilyl)ketene to aldehydes, yielding 3-(trimethylsilyl)oxetan-2-ones with up to 83% enantiomeric excess (ee). researchgate.net Other successful catalyst systems include those based on Ti-TADDOL, C2-symmetric Cu(II) complexes, and chiral dirhodium(II) carboxamidates. researchgate.net A novel approach utilizing a sensitizing chiral Brønsted acid has also been developed for the enantioselective [2+2] photocycloaddition of N,O-acetals derived from α,β-unsaturated aldehydes with olefins. organic-chemistry.org The first enantioselective [2+2] cycloaddition of (trimethylsilyl)ketene with aldehydes was developed using chirally modified Lewis acids and applied to the total synthesis of the cholesterol biosynthesis inhibitor 1233A. gla.ac.uk

Synthesis of 2-Oxetanones with Aldehydes

[4+2] Cycloadditions (Diels-Alder Type)

While less common than their [2+2] counterparts, (trimethylsilyl)ethenone and related silylketenes can participate in [4+2] cycloaddition reactions, acting as the dienophile. These reactions provide access to six-membered ring systems.

The reaction of ketenes with 1,3-diaza-1,3-dienes (also known as 1,3-diazadienes) represents a key strategy for the synthesis of pyrimidinone derivatives. mdpi.com 1,3-Diaza-1,3-butadienes can react as heterodienes in [4+2] cycloadditions with various dienophiles, including ketenes, to form six-membered heterocyclic rings. chim.it This approach is a powerful tool for constructing the pyrimidinone core structure, which is present in many biologically active compounds. The reactivity of the 1,3-diaza-1,3-diene is influenced by the substituents on the diene backbone.

Hetero Diels-Alder Reactions

The hetero-Diels-Alder reaction, a [4+2] cycloaddition where the diene or dienophile contains at least one heteroatom, is a powerful method for constructing six-membered heterocyclic rings. wikipedia.org (Trimethylsilyl)ethenone can function as a dienophile in these reactions, reacting with electron-rich 1,3-dienes containing heteroatoms.

A notable example is the reaction of (trimethylsilyl)ethenone with 1,3-diaza-1,3-dienes. clockss.org This reaction provides a direct route to functionalized 4(3H)-pyrimidinone derivatives. The reaction proceeds smoothly under mild conditions, demonstrating the utility of (trimethylsilyl)ethenone as a ketene equivalent in the synthesis of nitrogen-containing heterocycles. clockss.org The process is believed to occur via a stepwise [4+2] cycloaddition, followed by the migration of the trimethylsilyl group and subsequent elimination of an amine to yield the final pyrimidinone product. clockss.org

The choice of solvent can influence the reaction's efficiency. For instance, in the reaction with N,N-dimethyl-N'-(2-phenyl-1-propenyl)formamidine, ethyl acetate (B1210297) was found to be the most effective solvent, affording the desired 4(3H)-pyrimidinone in high yield. clockss.org

Table 1: Hetero-Diels-Alder Reaction of (Trimethylsilyl)ethenone with a 1,3-Diaza-1,3-diene clockss.org

DieneDienophileSolventTime (h)ProductYield (%)
N,N-dimethyl-N'-(2-phenyl-1-propenyl)formamidine(Trimethylsilyl)ethenoneEthyl Acetate55-Methyl-6-phenyl-4(3H)-pyrimidinone94
N,N-dimethyl-N'-(2-phenyl-1-propenyl)formamidine(Trimethylsilyl)ethenoneToluene55-Methyl-6-phenyl-4(3H)-pyrimidinone60
N,N-dimethyl-N'-(2-phenyl-1-propenyl)formamidine(Trimethylsilyl)ethenoneTHF55-Methyl-6-phenyl-4(3H)-pyrimidinone55

Higher-Order Cycloadditions

Higher-order cycloadditions, which involve more than six π-electrons, are valuable for constructing larger ring systems. (Trimethylsilyl)ethenone participates in such reactions, particularly with fulvene-type systems.

(Trimethylsilyl)ethenone has been shown to react with 8-azaheptafulvenes (also known as troponeimines) and 6-amino-1-azafulvenes. clockss.orgscispace.com These reactions highlight the versatility of silylketenes in constructing complex, fused heterocyclic architectures. The reaction with 8-azaheptafulvenes proceeds via an [8+2] cycloaddition pathway, demonstrating the ability of the ketene to engage with extended π-systems. scispace.com

The [8+2] cycloaddition of (trimethylsilyl)ethenone with 8-azaheptafulvenes provides a method for constructing the 1-azaazulene skeleton. scispace.com In a typical reaction, 8-aryl-8-azaheptafulvenes react with (trimethylsilyl)ethenone to form an initial cycloadduct. This intermediate can then be desilylated using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), and subsequently oxidized with manganese dioxide (MnO₂) to yield 1-aryl-1-azaazulen-2(1H)-ones. scispace.com

Table 2: [8+2] Cycloaddition of (Trimethylsilyl)ethenone with 8-Aryl-8-Azaheptafulvenes scispace.com

8-Aryl-8-azaheptafulvene (Ar)ReagentsProduct
p-MeC₆H₄1. (Trimethylsilyl)ethenone; 2. TBAF; 3. MnO₂1-(p-Tolyl)-1-azaazulen-2(1H)-one
p-BrC₆H₄1. (Trimethylsilyl)ethenone; 2. TBAF; 3. MnO₂1-(p-Bromophenyl)-1-azaazulen-2(1H)-one
p-MeOC₆H₄1. (Trimethylsilyl)ethenone; 2. TBAF; 3. MnO₂1-(p-Methoxyphenyl)-1-azaazulen-2(1H)-one
Reactions with Azaheptafulvenes and Aminoazafulvenes

Nucleophilic Addition Reactions

(Trimethylsilyl)ethenone exhibits amphiphilic character, capable of acting as both an electrophile and a nucleophile depending on the reaction conditions. thieme-connect.de The following sections detail its reactivity in nucleophilic addition scenarios.

The reaction of (trimethylsilyl)ethenone with hydrogen chloride (HCl) at room temperature results in the unexpected cleavage of the silicon-carbon bond of the ketene moiety. researchgate.net Instead of the expected addition across the C=C double bond to form an α-silyl acyl chloride, the reaction yields trimethylsilyl chloride and acetyl chloride as the final products. researchgate.net

Mechanistic studies, supported by IR spectroscopy in a cryogenic argon matrix and density functional theory (DFT) calculations, have elucidated the reaction pathway. researchgate.net The reaction is initiated by the formation of an intermediate, trimethylsilylacetyl chloride. This intermediate is then subject to further reaction with HCl, leading to the observed Si-C bond cleavage. This reactivity underscores the influence of the silyl group on the electronic properties and reaction pathways of the ketene. researchgate.net

One of the most significant reactions of (trimethylsilyl)ethenone is its formal [2+2] cycloaddition with carbonyl compounds, particularly aldehydes, to produce β-lactones (oxetan-2-ones). thieme-connect.de This transformation is typically promoted by a Lewis acid. In the absence of a catalyst, the reaction is generally not significant. thieme-connect.de

The reaction of (trimethylsilyl)ethenone with an aldehyde in the presence of a Lewis acid like boron trifluoride-diethyl ether complex (BF₃·OEt₂) or methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MABR) yields 3-(trimethylsilyl)oxetan-2-ones. thieme-connect.de The stereochemical outcome of the reaction, affording either cis or trans β-lactones, is highly dependent on the choice of Lewis acid and the reaction conditions. For instance, with cyclohexanecarbaldehyde, BF₃·OEt₂ gives a nearly 1:1 mixture of cis and trans isomers, whereas the bulkier MABR catalyst provides a 90:10 ratio in favor of the cis isomer at low temperatures. thieme-connect.de Chiral Lewis acids have also been employed to achieve enantioselective cycloadditions, producing optically active β-lactones. gla.ac.ukrsc.org

Table 3: Lewis Acid-Promoted [2+2] Cycloaddition of (Trimethylsilyl)ethenone with Aldehydes thieme-connect.de

Aldehyde (RCHO)Lewis AcidConditionsProduct Ratio (cis:trans)Total Yield (%)
BenzaldehydeBF₃·OEt₂-20 °C, 30 min; 0 °C, 30 min68:3265
BenzaldehydeMABR-20 °C, 1 h; 0 °C, 3 h100:057
CyclohexanecarbaldehydeBF₃·OEt₂-20 °C, 30 min; 0 °C, 30 min41:5952
CyclohexanecarbaldehydeMABR-78 °C, 1 h; -40 °C, 1.5 h90:1088

Reactions with Imines and Iminium Salts

(Trimethylsilyl)ethenone and its derivatives, particularly silyl ketene imines, exhibit significant reactivity towards imines and their corresponding activated forms, iminium salts. This reactivity is central to the formation of various nitrogen-containing compounds, including β-amino nitriles and other valuable synthetic intermediates.

Silyl ketene imines (SKIs) are versatile carbon nucleophiles that readily add to a range of electrophiles, including imines. nih.gov These reactions, often referred to as Mannich-type reactions, provide a direct route to β-amino cyano compounds. For instance, the enantioselective addition of in situ generated copper ketene imines to N-diphenylphosphinoyl-activated imines yields β-amino cyano compounds with quaternary stereogenic centers in good yield and stereoselectivity. nih.gov While aromatic and aliphatic imines show similar yields and enantioselectivities, a notable decrease in diastereoselectivity is observed with aliphatic imines. nih.gov The choice of the α-cyanocarboxylic acid precursor also influences the reaction's success, with phenyl-substituted variants generally providing better results. nih.gov

A one-pot procedure for the formation of silyl ketene imines from acetonitrile (B52724) and subsequent nucleophilic addition to nitrones has been developed. richmond.edu In this process, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base promote the in situ formation of the silyl ketene imine from acetonitrile. The residual TMSOTf then acts as a Lewis acid to activate nitrones, leading to the formation of β-(silyloxy)aminonitriles. richmond.edu Some of these products may undergo elimination under the reaction conditions to directly afford α,β-unsaturated nitriles. richmond.edu

The generation of iminium salts, which are more electrophilic than the corresponding imines, enhances their reactivity towards nucleophiles like silyl ketene imines. acs.orgmasterorganicchemistry.com Iminium salts can be formed through various methods, including the alkylation of imines or the reaction of secondary amines with carbonyl compounds in the presence of a Lewis acid. scribd.comucl.ac.uk The increased electrophilicity of the iminium salt facilitates the nucleophilic attack by the silyl ketene imine, driving the formation of the C-C bond. masterorganicchemistry.com

The table below summarizes the outcomes of reactions between silyl ketene imines and various imine/iminium salt electrophiles.

NucleophileElectrophileCatalyst/ConditionsProductKey FindingsReference(s)
Copper ketene imineN-diphenylphosphinoyl-activated imines-β-amino cyano compoundsGood yield and stereoselectivity for aromatic and aliphatic imines. nih.gov
Silyl ketene imine (from acetonitrile)NitronesTMSOTf, trialkylamineβ-(silyloxy)aminonitrilesOne-pot reaction; some products eliminate to α,β-unsaturated nitriles. richmond.edu
Silyl ketene imineAzinesSilylium ion catalystC4-functionalized azinesDirect, catalytic, and selective functionalization under mild conditions. core.ac.uk

Double Nucleophilic Additions

The concept of double nucleophilic additions involving silyl ketenes or their derivatives is not extensively documented in the initial search results. However, the reactivity of related species provides insights into potential sequential nucleophilic processes. For instance, the reaction of aldehydes and ketones with trimethylsilylketene in the presence of BF₃ leads to the formation of β-lactones, which can then undergo further transformations. tandfonline.com This initial cycloaddition can be viewed as a nucleophilic attack of the carbonyl oxygen on the ketene, followed by ring closure. While not a "double nucleophilic addition" in the traditional sense of two separate nucleophiles adding to the same substrate, it highlights the multifaceted reactivity of the system.

Further research is required to fully elucidate reactions that can be formally classified as double nucleophilic additions to (trimethylsilyl)ethenone.

Nucleophilic Behavior of Silyl Ketene Imines

Silyl ketene imines (SKIs) are a class of powerful and versatile nucleophiles in organic synthesis. nih.govnih.gov Their utility stems from their unique electronic structure, which allows them to act as carbon-centered nucleophiles in a variety of transformations. nih.gov Prepared by the N-silylation of nitrile anions, SKIs are analogous to the more commonly known silyl ketene acetals derived from esters. nih.gov

An early demonstration of their nucleophilic character was the addition of N-(trimethylsilyl)diphenylketene imine to benzaldehyde, which proceeds exothermically to yield a β-silyloxy nitrile in high yield. nih.gov This highlights their competence in carbonyl addition reactions. SKIs have also been successfully employed in reactions with a range of other carbonyl electrophiles, including α,β-unsaturated aldehydes, ketones, and acid halides. nih.gov

The nucleophilicity of SKIs can be harnessed in catalytic, enantioselective reactions. For example, their addition to N-diphenylphosphinoyl-activated imines, catalyzed by copper complexes, allows for the asymmetric synthesis of β-amino cyano compounds containing a quaternary stereocenter. nih.gov This demonstrates the ability to control the stereochemical outcome of these additions.

Furthermore, SKIs can be generated in situ and utilized in one-pot reactions. A notable example is the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine to convert acetonitrile into its silyl ketene imine, which then reacts with acetals or nitrones present in the same pot. richmond.edurichmond.edu This approach provides a convenient route to β-methoxynitriles and β-(silyloxy)aminonitriles. richmond.edu

The following table presents examples of the nucleophilic reactions of silyl ketene imines.

Silyl Ketene ImineElectrophileProductKey FeaturesReference(s)
N-(trimethylsilyl)diphenylketene imineBenzaldehydeβ-silyloxy nitrileHigh yield, exothermic reaction. nih.gov
In situ generated from acetonitrileAcetals/Nitronesβ-methoxynitriles/β-(silyloxy)aminonitrilesOne-pot synthesis. richmond.edurichmond.edu
Copper ketene iminesN-diphenylphosphinoyl-activated iminesβ-amino cyano compoundsCatalytic, enantioselective, formation of quaternary stereocenters. nih.gov
Silyl ketene imineAzinesC4-functionalized azinesSilylium ion catalysis, high functional group tolerance. core.ac.uk

Rearrangement Pathways

β-Trimethylsilyl β-Lactone Rearrangements to Unsaturated Esters/Acids

The rearrangement of β-trimethylsilyl β-lactones serves as a valuable method for the synthesis of α,β-unsaturated carboxylic acids and their corresponding trimethylsilyl (TMS) esters. tandfonline.comtandfonline.com This transformation provides a nonbasic alternative to traditional homologation methods like the Wittig reaction. tandfonline.com

The process typically begins with the [2+2] cycloaddition of trimethylsilylketene with an aldehyde or ketone, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). clockss.orgacs.org This cycloaddition yields a β-trimethylsilyl β-lactone intermediate. tandfonline.com In many cases, particularly with α,β-unsaturated carbonyl compounds, this intermediate is unstable and spontaneously rearranges to the homologous α,β-unsaturated trimethylsilyl ester. tandfonline.com The driving force for this rearrangement is the formation of a stable carbocation that is both allylic and beta to the trimethylsilyl group, which is known for its β-cation stabilizing effect. tandfonline.com

For saturated aldehydes and ketones, the initially formed β-lactone can be isolated. tandfonline.com However, prolonged treatment with the Lewis acid catalyst can induce the rearrangement to the α,β-unsaturated TMS ester. tandfonline.comtandfonline.com Subsequent aqueous workup hydrolyzes the TMS ester to afford the corresponding α,β-unsaturated carboxylic acid in good yields. tandfonline.comtandfonline.com This two-step, one-pot process allows for the direct two-carbon homologation of carbonyl compounds to α,β-unsaturated carboxylic acids under mild, nonbasic conditions. tandfonline.com

The table below outlines the transformation of various carbonyl compounds via β-trimethylsilyl β-lactone rearrangement.

Carbonyl CompoundProduct (after hydrolysis)Key FeaturesReference(s)
Saturated aldehydes and ketonesα,β-Unsaturated carboxylic acidsTwo-carbon homologation, nonbasic conditions. tandfonline.comtandfonline.com
α,β-Unsaturated aldehydes and ketonesα,β-Unsaturated carboxylic acidsSpontaneous rearrangement of the β-lactone intermediate. tandfonline.com
2-Bromohexanal4-Bromo-2-octenoic acidAnchimeric assistance from the bromine atom may facilitate rearrangement. tandfonline.com
PhenylacetaldehydeHomologated unsaturated acidPhenyl group participation can promote the rearrangement. tandfonline.com

Ireland-Claisen Rearrangement of Trimethylsilyl Ketene Acetals

The Ireland-Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. nrochemistry.combeilstein-journals.org A key feature of this reaction is the in situ generation of a silyl ketene acetal (B89532) from the allylic ester. beilstein-journals.orgorganic-chemistry.org This is typically achieved by deprotonation of the ester with a strong base, such as lithium diisopropylamide (LDA), followed by trapping of the resulting enolate with a trialkylsilyl halide, like trimethylsilyl chloride (TMSCl). nrochemistry.com

The resulting silyl ketene acetal then undergoes the nih.govnih.gov-sigmatropic rearrangement under milder conditions than the traditional Claisen rearrangement. nrochemistry.com The initial product of the rearrangement is a γ,δ-unsaturated silyl ester, which is subsequently hydrolyzed during aqueous workup to yield the final carboxylic acid product. organic-chemistry.org

The stereochemical outcome of the Ireland-Claisen rearrangement can often be controlled by the geometry of the intermediate silyl ketene acetal. nrochemistry.com The formation of the (Z)- or (E)-silyl ketene acetal can be influenced by the reaction conditions, such as the solvent system employed. For example, using LDA in THF typically leads to the kinetically favored (Z)-ester enolate, while the addition of HMPA can favor the formation of the (E)-ester enolate. nrochemistry.com

Recent studies have also explored the use of rhodium catalysis to generate silyl ketene acetals for subsequent Ireland-Claisen rearrangement. nih.gov In this approach, a rhodium carbene, generated from an allyl 2-diazo-2-phenylacetate, undergoes formal insertion into the S-Si bond of a trimethylsilyl thioether. nih.gov This tandem insertion/ nih.govnih.gov-sigmatropic rearrangement process provides a rapid entry into α-allyl-α-thio silyl esters, which are then hydrolyzed to the corresponding carboxylic acids. nih.gov

The following table provides examples of the Ireland-Claisen rearrangement.

Silyl Migration Phenomena

Silyl migrations are a recurring theme in the chemistry of organosilicon compounds, including derivatives of (trimethylsilyl)ethenone. These migrations can occur between various atoms, such as silicon to carbon or silicon to oxygen, and are often driven by thermodynamic or kinetic factors.

One notable example of silyl migration is observed in the context of radical reactions. For instance, a trimethylsilyl group can migrate from a silicon atom to a carbon radical center. thieme-connect.de This process can be part of a radical chain mechanism, leading to rearranged products. thieme-connect.de

In the realm of cationic chemistry, silyl migrations are also prevalent. A domino silyl-Prins/aryl migration process has been reported, initiated by the silyl-Prins cyclization of geminal vinylsilyl alcohols with aldehydes. acs.org This reaction, promoted by TMSOTf, results in the formation of polysubstituted tetrahydropyrans where an aryl group has migrated from the silicon atom to an adjacent carbon. acs.org The proposed mechanism involves the formation of a tertiary carbocation alpha to the silicon, followed by a Friedel-Crafts-type reaction of the phenyl group onto the cationic center. acs.org

Furthermore, the stability of β-silyl carbocations plays a crucial role in certain reactions. The rearrangement of β-trimethylsilyl β-lactones to unsaturated esters is facilitated by the formation of a carbocation beta to the trimethylsilyl group, which is known to have a stabilizing effect. tandfonline.com Deuterium (B1214612) labeling studies in the esterification using 2-(trimethylsilyl)ethanol (B50070) have provided evidence for a bridged β-silyl cation intermediate, indicating a 1,2-migration of the trimethylsilyl group. mdpi.com

The table below summarizes different types of silyl migration phenomena.

Reaction ContextType of MigrationDriving Force/IntermediateOutcomeReference(s)
Radical reaction of hexamethyldisilaneSi to C migrationRadical chain processRearranged silyl product thieme-connect.de
Silyl-Prins cyclization of geminal vinylsilyl alcoholsAryl migration from Si to CCationic intermediate, Friedel-Crafts type reactionPolysubstituted tetrahydropyrans acs.org
Rearrangement of β-trimethylsilyl β-lactones- (stabilization)β-silyl carbocation stabilizationα,β-Unsaturated esters/acids tandfonline.com
Esterification with 2-(trimethylsilyl)ethanol1,2-Si migrationBridged β-silyl cation intermediateScrambling of deuterium label mdpi.com

Other Characteristic Transformations of Ethenone, (trimethylsilyl)-

Ethenone, (trimethylsilyl)-, also known as trimethylsilylketene, is a versatile reagent in organic synthesis, participating in a variety of characteristic chemical transformations beyond simple cycloadditions. Its unique structure, combining a reactive ketene moiety with a stabilizing trimethylsilyl group, allows for a range of reactions including acylations, olefinations, conjugate additions, and reactions with hetero-cumulenes like isocyanates. These transformations leverage the electronic properties of the silyl group and the inherent reactivity of the ketene functional group.

Acylation Reactions

(Trimethylsilyl)ethenone can serve as an effective acylating agent. The presence of the trimethylsilyl group modulates the reactivity of the ketene, allowing for controlled acylations of various nucleophiles. The trimethylsilyl group can be cleaved during the reaction, leading to the formation of acylated products.

Lewis acids can activate silyl ketenes, facilitating the preparation of α-silyl carbonyl compounds. acs.org For instance, the reaction of (trimethylsilyl)ethenone with alcohols or phenols in the presence of a suitable catalyst, such as polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF3), can yield the corresponding acetate esters. academie-sciences.fr This process is efficient for primary, secondary, and tertiary alcohols. academie-sciences.fr The reaction typically proceeds at room temperature, and the catalyst can often be recovered and reused. academie-sciences.fr

In Friedel-Crafts type reactions, the trimethylsilyl group on an aromatic ring can be displaced by acylium ions. acs.org While this applies to aryl silanes rather than (trimethylsilyl)ethenone itself, it highlights the lability of the C-Si bond under acylating conditions, a principle that underlies some of the reactivity of silyl ketenes.

Table 1: Examples of Acylation Reactions

Substrate Reagent Catalyst/Conditions Product Yield (%) Ref
2-Phenylethanol Acetic Anhydride (B1165640) PVPP-BF3, Acetonitrile, rt 2-Phenylethyl acetate 98 academie-sciences.fr
1-Adamantanol Acetic Anhydride PVPP-BF3, Acetonitrile, rt 1-Adamantyl acetate 92 academie-sciences.fr
Phenol Acetic Anhydride PVPP-BF3, Acetonitrile, rt Phenyl acetate 95 academie-sciences.fr

Olefination Reactions

(Trimethylsilyl)ethenone is a valuable reagent in olefination reactions, providing a route to vinylsilanes and other unsaturated compounds. acs.org A key transformation in this category is the Peterson olefination, which involves the reaction of an α-silyl carbanion with a ketone or aldehyde. enamine.netclockss.org The reaction of 2-((trimethylsilyl)methyl)-2H-tetrazoles with aldehydes using a strong base like tert-butyllithium (B1211817) can afford 2-alkenyltetrazoles as Peterson olefination products. clockss.org

This type of reaction offers a two-step method for the one-carbon homologation of carbonyl compounds. enamine.net The versatility of olefination reactions is further expanded by methods like the Wittig reaction and its variants, which can be used to synthesize a wide array of alkenes from carbonyl compounds. diva-portal.orgharvard.edu While not directly starting from (trimethylsilyl)ethenone, these methods form the broader context of converting carbonyls to olefins, a transformation in which silyl-containing reagents play a crucial role. For example, the McMurry coupling of aroyltrimethylsilanes can produce 1,2-bis(trimethylsilyl)ethene (B15367474) derivatives. rsc.org

Table 2: Examples of Olefination Reactions

Carbonyl Compound Silyl Reagent Base/Conditions Product Yield (%) Ref
Benzophenone 2-((Trimethylsilyl)methyl)-5-phenyl-2H-tetrazole t-BuLi 2-(2,2-Diphenylethenyl)-5-phenyl-2H-tetrazole 70 clockss.org
2-Chlorobenzaldehyde 2-((Trimethylsilyl)methyl)-5-(2-fluorophenyl)-2H-tetrazole DBU 2-(2-(2-Chlorophenyl)-2-hydroxyethyl)-5-(2-fluorophenyl)-2H-tetrazole 79 clockss.org
Aroyltrimethylsilane Aroyltrimethylsilane TiCl3/LiAlH4 1,2-Diaryl-1,2-bis(trimethylsilyl)ethene N/A rsc.org

Conjugate Additions (e.g., Michael Additions)

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com Derivatives of (trimethylsilyl)ethenone, such as bis(trimethylsilyl)ketene acetals, can act as effective Michael donors.

These silyl ketene acetals react with activated Michael acceptors like p-quinone methides (p-QMs). acs.org The reaction can be promoted by activators such as trifluoromethanesulfonic anhydride (Tf2O), leading to 1,6- and sometimes 1,8-conjugate addition products. acs.org The Hosomi-Sakurai reaction is another important conjugate addition where an allyltrimethylsilane (B147118) adds to an α,β-unsaturated enone, often catalyzed by a Lewis acid like titanium tetrachloride or, in milder versions, catalytic indium with trimethylsilyl chloride. organic-chemistry.org

The general mechanism involves the formation of an enolate from the Michael donor, which then attacks the β-position of the Michael acceptor. masterorganicchemistry.com Organocatalysis has also emerged as a powerful tool for asymmetric conjugate additions, including those involving silyl-protected nucleophiles like diphenylprolinol trimethylsilyl ether. beilstein-journals.org

Table 3: Examples of Conjugate Addition Reactions

Michael Donor Michael Acceptor Catalyst/Conditions Product Type Yield (%) Ref
Bis-TMSKA p-Quinone methide Tf2O, DCM, -78 °C to rt 1,6-Michael Adduct (Carboxylic Acid) 89 acs.org
Allyltrimethylsilane 2-Cyclohexen-1-one Indium (10 mol%), TMSCl, DCM, 25 °C 3-Allylcyclohexanone 76 organic-chemistry.org
2-(Trimethylsilyl)ethanol Divinyl ketone N-Heterocyclic Carbene, LiCl, THF β-(2-(Trimethylsilyl)ethoxy)ketone 95 nih.gov
Phenylzinc chloride N-Boc-4-pyridone [RhCl(C2H4)2]2/BINAP, TMSCl 1,4-Conjugate Adduct 91 nih.gov

Reactions with Isocyanates

Ketenes are known to react with isocyanates in [2+2] cycloaddition reactions to form four-membered heterocyclic rings. (Trimethylsilyl)ethenone participates in such transformations, reacting with isocyanates to yield β-lactam derivatives. The reaction mechanism generally involves the nucleophilic attack of the isocyanate nitrogen or oxygen on the central carbonyl carbon of the ketene, followed by ring closure.

In a related reaction, methoxy-(2-trimethylsilyl)ethoxycarbene, a functional equivalent of a ketene, reacts with phenyl isocyanate to produce a hydantoin (B18101) derivative, illustrating the propensity of these species to react with the C=N bond of the isocyanate. cdnsciencepub.com The isocyanate itself can be generated in situ via methods like the Curtius rearrangement and subsequently trapped by a silyl-containing alcohol, such as 2-(trimethylsilyl)ethanol, to form a Teoc-carbamate. nih.gov Furthermore, trimethylsilyl ethers can be converted directly into urethanes using reagents like chlorosulfonyl isocyanate. nih.gov This reactivity underscores the utility of silyl compounds in the synthesis of carbamates and related structures derived from isocyanates.

Table 4: Examples of Reactions Involving Isocyanates and Silyl Compounds

Silyl Reagent Isocyanate/Precursor Conditions Product Ref
Methoxy-(2-trimethylsilyl)ethoxycarbene Phenyl isocyanate Thermolysis Hydantoin derivative cdnsciencepub.com
2-(Trimethylsilyl)ethanol Isocyanate (from Curtius rearrangement) Thermolysis α-Alkoxy Teoc-carbamate nih.gov
Primary trimethylsilyl ether Chlorosulfonyl isocyanate N/A Urethane nih.gov
Geraniol (as allyl carbamate (B1207046) precursor) (Generated in situ) Dehydration, then reaction with Trimethylaluminum Allyl acetamide orgsyn.org

Theoretical and Computational Studies on Ethenone, Trimethylsilyl Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate mechanisms of reactions involving (trimethylsilyl)ketene and related silyl (B83357) ketene (B1206846) acetals. mdpi.com These computational studies allow for the exploration of reaction energy surfaces, the characterization of transient species, and the prediction of reaction outcomes with a reasonable degree of accuracy.

A notable DFT study focused on the reaction of trimethylsilylketene with hydrogen chloride (HCl), which surprisingly leads to the cleavage of the silicon-carbon bond, forming trimethylsilyl (B98337) chloride and acetyl chloride. researchgate.net Theoretical calculations at the DFT level were employed to propose a reaction profile that could account for these unexpected products. researchgate.net This mechanistic study was further supported by spectroscopic analysis in a cryogenic argon matrix, which helped to identify a key intermediate, trimethylsilylacetyl chloride. researchgate.net

DFT calculations have also been extensively applied to understand the mechanisms of cycloaddition reactions. For instance, the uncatalyzed Mukaiyama aldol (B89426) reaction between C,O,O-tris(trimethylsilyl)ketene acetal (B89532) and various aldehydes has been studied using the M06-2X exchange-correlation functional. nih.gov These calculations have demonstrated that the reaction proceeds preferentially through a concerted mechanism. nih.gov Similarly, theoretical investigations on the [2+2] cycloaddition of ketenes with imines, such as methanimine (B1209239), have been performed at the B3LYP/6-311++G(d,p) level of theory to analyze the stepwise mechanism and predict the favored product. edu.krd

Furthermore, DFT has been used to investigate reactions catalyzed by Lewis acids. The kinetics and diastereoselectivity of the Mukaiyama aldol reaction between C,O,O-tris(trimethylsilyl)ketene acetal and aldehydes, catalyzed by MX₂ (like ZnBr₂) and MX₃ (like GaCl₃) Lewis acids, have been characterized using the M06-2X functional and a PCM scheme for solvent effects. acs.orgacs.org These studies help to understand how the catalyst influences the structure and energetics of the transition states. acs.orgacs.org

The table below summarizes key DFT studies on the reaction mechanisms of silylketenes and related compounds.

Reaction StudiedDFT Functional/MethodKey Findings
(Trimethylsilyl)ketene with HCl researchgate.netDFT Level (specific functional not stated)Proposed a reaction profile involving Si-C bond cleavage. Identified trimethylsilylacetyl chloride as an intermediate.
Uncatalyzed Mukaiyama aldol reaction of C,O,O-tris(trimethylsilyl)ketene acetal with aldehydes nih.govM06-2XThe reaction is kinetically and thermodynamically favored to produce the syn product. A concerted mechanism is preferred over a stepwise one. Solvents with higher dielectric constants increase the activation barrier.
Lewis Acid (MX₂/MX₃) catalyzed Mukaiyama aldol reaction of C,O,O-tris(trimethylsilyl)ketene acetal acs.orgacs.orgresearchgate.netM06-2X / PCMCharacterized the structure and energetics of the transition states, providing insight into the influence of the Lewis acid catalyst on kinetics and diastereoselectivity.
[2+2] Cycloaddition of ketene with methanimine edu.krdB3LYP/6-311++G(d,p)Investigated a stepwise mechanism, analyzing two different modes of attack. Determined that the formation of Azetidin-2-one is thermodynamically and kinetically favored.
[2+2] Cycloaddition of ketene with N-silyl-, N-germyl-, and N-stannylimines researchgate.netB3LYP/6-311+G(d,p) / LANL2DZThe reaction mechanism (two-step vs. three-step) is influenced by the metal (Si, Ge, Sn) and solvent effects. The cycloaddition with N-germylimine was found to be the most kinetically favorable. The reactions are predicted to afford the trans-β-lactam.

Transition State Characterization and Analysis

The characterization of transition states is a cornerstone of computational reaction mechanism studies, providing a picture of the highest energy point along a reaction coordinate. numberanalytics.combath.ac.uk Analysis of the geometry and energy of these fleeting structures helps to understand reaction rates, selectivity, and the influence of catalysts.

A fundamental question in many reactions of (trimethylsilyl)ketene and its derivatives is whether bond-forming and bond-breaking events occur simultaneously in a single step (a concerted mechanism) or sequentially through one or more intermediates (a stepwise mechanism). psiberg.com Computational studies are uniquely suited to address this question by locating and comparing the energies of transition states for both potential pathways.

In the uncatalyzed Mukaiyama aldol reaction of C,O,O-tris(trimethylsilyl)ketene acetal with aldehydes, DFT calculations have shown that the concerted reaction is preferred over the stepwise alternative. nih.gov The study analyzed four distinct types of cyclic transition states, revealing that the reaction path leading to the syn product has a lower Gibbs enthalpy than the path to the anti product. nih.gov

Conversely, the reaction of trimethylsilylketene with HCl is proposed to proceed through a stepwise mechanism. researchgate.net Theoretical studies supported the formation of an initial complex, followed by the formation of an intermediate, trimethylsilylacetyl chloride, before yielding the final products. researchgate.net Similarly, the [2+2] cycloaddition reaction of ketene with methanimine is indicated by DFT studies to follow a stepwise mechanism. edu.krd The distinction between these mechanisms is crucial as it can dictate the stereochemical outcome of a reaction. diva-portal.orgnih.gov While concerted reactions often exhibit high stereospecificity, stepwise reactions involving intermediates may allow for loss of stereochemical information. diva-portal.orgvu.nl

Beyond the transition state, the theoretical identification and analysis of initial complexes and reaction intermediates are vital for a complete understanding of a reaction mechanism. mdpi.com Initial or precursor complexes are often formed through non-covalent interactions before the main chemical transformation occurs. researchgate.netmdpi.com

In the reaction of trimethylsilylketene with HCl, theoretical calculations predicted the formation of stable initial T-shaped complexes where the hydrogen from HCl interacts with the β-carbon atom of the ketene. researchgate.net The geometry of this complex suggests it is a product-like transition state for the electrophilic addition. researchgate.net The study also successfully identified the intermediate, trimethylsilylacetyl chloride, which was crucial in explaining the final products. researchgate.net

Concerted vs. Stepwise Mechanisms

Stereochemical Control in Reactions

Controlling the three-dimensional arrangement of atoms in a molecule is a central goal of organic synthesis. Theoretical and computational studies provide invaluable tools for understanding and predicting the stereochemical outcomes of reactions involving (trimethylsilyl)ketene and its analogs.

Diastereoselectivity, the preferential formation of one diastereomer over another, is a key aspect of many reactions involving silyl ketene acetals. Computational studies, particularly DFT, have been employed to rationalize and predict these stereochemical preferences.

The Mukaiyama aldol reaction of C,O,O-tris(trimethylsilyl)ketene acetal with various aldehydes has been a subject of detailed DFT investigations to understand its diastereoselectivity. nih.govacs.orgacs.orgresearchgate.net In the uncatalyzed version, calculations showed that the reaction has a high intrinsic diastereoselectivity, favoring the syn diastereoisomer. nih.gov This preference is explained by the relative Gibbs free energy of the different cyclic transition states. nih.gov When Lewis acid catalysts are introduced, the diastereoselectivity can be altered. acs.orgacs.org DFT studies have explored both open and cyclic transition state models to explain the observed syn/anti ratios in the presence of catalysts like ZnBr₂ and GaCl₃. acs.org

Similarly, the Mannich reaction of bis(trimethylsilyl)ketene acetals with N-tert-butanesulfinyl imines shows stereodivergent outcomes depending on the activation method. rsc.org Lewis acid catalysis with boron trifluoride diethyl etherate leads to one stereoisomer, while Lewis base catalysis with tetrabutylammonium (B224687) difluorotriphenylsilicate yields the other, with good to moderate diastereomeric ratios observed for both pathways. rsc.org In the presence of titanium(IV) bromide, N-tosyl aldimines react with ketene bis(trimethylsilyl) acetals to selectively produce anti-β-amino esters. oup.com Computational modeling has also been used to support the observed chemoselectivity and diastereoselectivity in intramolecular silyl nitronate cycloadditions. nih.govnih.gov

The table below presents findings from selected diastereoselectivity studies.

ReactionReagentsCatalyst/ConditionsObserved/Predicted DiastereoselectivityReference
Mukaiyama Aldol ReactionC,O,O-tris(trimethylsilyl)ketene acetal, AldehydesUncatalyzedsyn product is kinetically and thermodynamically favored. nih.gov
Mukaiyama Aldol ReactionC,O,O-tris(trimethylsilyl)ketene acetal, AldehydesHgI₂, ZnBr₂, GaCl₃ (Lewis Acids)Low diastereoselectivity with HgI₂; influenced by the nature of the LA. nih.govacs.org
Mannich ReactionBis(trimethylsilyl)ketene acetals, N-tert-butanesulfinyl iminesBoron trifluoride diethyl etherate (Lewis Acid)Moderate to good diastereoselectivity. rsc.org
Mannich ReactionBis(trimethylsilyl)ketene acetals, N-tert-butanesulfinyl iminesTetrabutylammonium difluorotriphenylsilicate (LB)Good diastereoselectivity. rsc.org
Aldimine AdditionKetene bis(trimethylsilyl) acetals, N-tosyl aldiminesTitanium(IV) bromideanti-β-amino esters obtained selectively. oup.com
Mukaiyama–Mannich AdditionThioesters (forming silyl ketene acetals in situ), N-phenyliminesTrimethylsilyl trifluoromethanesulfonate (B1224126)Moderate diastereoselectivity (61:39 anti:syn). richmond.edu

Achieving high enantioselectivity, the preferential formation of one enantiomer, is often accomplished using chiral catalysts. Computational studies play a role in understanding the mechanism of enantioselection by modeling the interactions within the chiral catalyst-substrate complex.

A variety of chiral catalytic systems have been developed for reactions of silyl ketene acetals. For instance, chiral oxazaborolidinone (OXB) catalysts have been used in asymmetric Michael reactions of α,β-unsaturated ketones with O-trimethylsilyl ketene S,O-acetals. thieme-connect.de An activated complex model helps to rationalize the high enantioselectivity and the absolute stereochemical course of the reaction. thieme-connect.de

Chiral phosphoric acids have also emerged as powerful catalysts. They have been used to catalyze the enantioselective protonation of silyl ketene imines, which are related to silyl ketenes, to produce highly enantioenriched nitriles. acs.org Furthermore, chiral phosphoric acid catalysis has been applied to the asymmetric 1,6-conjugate addition of various nucleophiles to para-quinone methides, achieving high yields and excellent enantioselectivities. researchgate.net Theoretical studies in these systems suggest that interactions such as water-bridged proton transfer and O-H···π interactions between the catalyst and substrates are crucial for stereocontrol. researchgate.net

Other successful approaches include the use of chiral copper(I) fluoride (B91410)phosphine (B1218219) complexes for the Mukaiyama aldol reaction, chiral thiourea (B124793) catalysts for anion-binding catalysis in the acylation of silyl ketene acetals, and chiral disulfonimide (DSI) catalysts for the Mukaiyama aldol reaction of ketones. harvard.edumpg.de In many of these cases, computational studies, though not always focused on (trimethylsilyl)ketene itself, provide the mechanistic framework for understanding how chirality is transferred from the catalyst to the product in reactions involving the broader class of silyl ketene acetals and related nucleophiles. researchgate.netnih.gov

Diastereoselectivity Studies

Solvent Effects on Reaction Energetics and Selectivity

Computational studies have revealed that the solvent environment plays a critical role in the energetics and selectivity of reactions involving silylketenes like (trimethylsilyl)ethenone. The choice of solvent can fundamentally alter the reaction mechanism, influence the stability of transition states and intermediates, and ultimately dictate the product distribution. rsc.orgspringernature.com

Theoretical investigations into the [2+2] cycloaddition reactions of ketenes demonstrate the profound impact of solvent polarity. acs.org In the gas phase, many of these reactions proceed through a concerted, one-step mechanism. acs.org However, in polar solvents, the mechanism can shift to a stepwise process involving a zwitterionic intermediate. acs.orgresearchgate.net The solvent's ability to stabilize this charged intermediate is a key factor. For instance, in the cycloaddition of ketene and imine, an aqueous solvent was found to significantly stabilize the zwitterionic complex, changing the free energy surface from a single-barrier process in the gas phase to a double-barrier process with a stable intermediate in solution. acs.org This stabilization by the solvent can lead to a significant reduction in the activation energy; in one study, the electrostatic solvent-solute interaction was calculated to lower the activation energy by 4.5 kcal/mol. acs.org

The nature of the reactants combined with the solvent determines the specific mechanistic pathway. A theoretical study on the cycloaddition of ketene with N-silylimine, N-germylimine, and N-stannylimine in diethyl ether showed divergent pathways. researchgate.net The reaction with N-silylimine was predicted to follow a three-step mechanism, where the electronic energy evolution dominates over solvent effects. researchgate.net In contrast, the reaction with N-germylimine proceeds via a two-step mechanism due to the influence of the solvent. researchgate.net

The effect of the solvent is not uniform across all reactions and can either increase or decrease the energy barrier. For the [2+2] cycloaddition of ketene with cyclopentadiene, calculations showed that solvents stabilize the reactants and increase the activation energy barrier compared to the gas phase, thereby reducing the reaction's thermodynamic favorability. orientjchem.org In contrast, for dihaloketenes, polar solvents tend to lower the energy barriers, making the reactions more kinetically favorable. orientjchem.org The choice between polar and nonpolar solvents can also be used to control reaction pathways, such as favoring SN2 over SN1 mechanisms in nucleophilic substitution reactions involving silyl ketene acetals. acs.org Trichloroethylene, a nonpolar solvent, was shown to be particularly effective at promoting SN2 products. acs.org

The following table, based on DFT calculations for the cycloaddition of ketene and cyclopentadiene, illustrates how energetics can vary between the gas phase and different solvent environments. orientjchem.org

Table 1: Calculated Energetics (kcal/mol) for Ketene + Cyclopentadiene [2+2] Cycloaddition Across the C=C Bond orientjchem.org

Phase/Solvent Activation Energy (∆E‡) Reaction Energy (∆E)
Gas Phase 18.0 -18.4
Carbon Tetrachloride (CCl₄) 24.1 -10.9
Dimethyl Sulfoxide (DMSO) 23.4 -11.6

Orbital Interactions and Reactivity Models

The reactivity of (trimethylsilyl)ethenone and related silylketenes is effectively rationalized using reactivity models based on orbital interactions, most notably Frontier Molecular Orbital (FMO) theory. mdpi.comwikipedia.org FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species to predict the feasibility and stereoselectivity of a reaction. wikipedia.orgnumberanalytics.com

In the context of pericyclic reactions, such as the common [2+2] cycloadditions that silylketenes undergo, FMO analysis is a powerful predictive tool. imperial.ac.uk The reaction is governed by the stabilizing interaction between the HOMO of one reactant and the LUMO of the other. numberanalytics.com The energy gap between these frontier orbitals determines the reactivity; a smaller gap leads to a stronger interaction and a more facile reaction. numberanalytics.com For a typical cycloaddition, the interaction between the HOMO of the ketene and the LUMO of the dienophile (or vice versa) is considered. numberanalytics.com The symmetry of these orbitals must allow for constructive overlap for the reaction to be thermally allowed. numberanalytics.comimperial.ac.uk

The trimethylsilyl group exerts a significant electronic influence on the ethenone system. This influence is not merely inductive but also involves hyperconjugation and other orbital interactions. mdpi.comacs.org For example, theoretical studies on 1,3-silyl migrations have characterized them as electrocyclic sigmatropic rearrangements that are controlled by subjacent orbital interactions, rather than simple intramolecular nucleophilic substitutions. mdpi.com This highlights the importance of considering deeper orbital effects beyond the most basic FMO picture.

To provide a more detailed understanding of bonding changes during a reaction, energy decomposition analysis (EDA) methods can be employed. researchgate.net These computational techniques partition the total interaction energy between reactants into distinct components, such as electrostatic interaction, Pauli repulsion (steric effects), and orbital interaction energy. researchgate.net The orbital interaction term, which represents the stabilizing effect of orbital mixing and charge transfer, can be further broken down to analyze the contributions of specific orbitals. This allows for a quantitative assessment of the HOMO-LUMO interactions and other key orbital contributions that stabilize the transition state. researchgate.net For cycloaddition reactions, EDA can confirm that the primary factor driving the formation of the transition state, aside from overcoming steric repulsion, is the stabilizing orbital interaction term. researchgate.net

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

(Trimethylsilyl)ethenone serves as a fundamental two-carbon building block in the assembly of complex molecular frameworks. beilstein-journals.orgorgsyn.org Its ability to participate in cycloaddition reactions is a key feature in this regard. For instance, it can react with diazomethane (B1218177) to generate silylated cyclopropanes and cyclobutanones, which are valuable intermediates in the synthesis of more elaborate organic molecules. lookchem.com The presence of the trimethylsilyl (B98337) group is often crucial, as it can be retained for further functionalization or removed under specific conditions, adding to the synthetic flexibility. The construction of complex molecular architectures is a central theme in natural product synthesis and materials science, where reagents like (trimethylsilyl)ethenone provide access to unique structural motifs. researchgate.net

Introduction of C2 Units in Synthetic Pathways

The primary role of (trimethylsilyl)ethenone in many synthetic strategies is the introduction of a two-carbon (C2) unit. lookchem.comdocksci.com This is particularly evident in its reactions with various electrophiles. For example, its reaction with aldehydes in a [2+2] cycloaddition yields β-lactones, which are four-membered cyclic esters. lookchem.com These β-lactones are themselves versatile intermediates that can be subsequently opened to provide a range of functionalized products, effectively adding a two-carbon chain to the original aldehyde. This method provides a direct route to incorporating an acetate (B1210297) or acetic acid fragment into a molecule.

Stereoselective Carbon-Carbon Bond Formation

The controlled formation of carbon-carbon bonds in a stereoselective manner is a cornerstone of modern organic synthesis. (Trimethylsilyl)ethenone and its derivatives are implicated in reactions that aim to achieve this level of control.

The Mukaiyama aldol (B89426) addition is a powerful carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound, typically mediated by a Lewis acid. wikipedia.orgtcichemicals.comrsc.org This reaction allows for crossed aldol reactions without issues of self-condensation. wikipedia.org While (trimethylsilyl)ethenone is a ketene (B1206846), not a silyl enol ether, its chemistry is related. Silyl enol ethers (or ketene silyl acetals) are key nucleophiles in this reaction, attacking an activated carbonyl compound to form a β-hydroxy carbonyl unit after workup. tcichemicals.comrsc.orgnih.gov The stereochemical outcome of the Mukaiyama aldol reaction can be influenced by the geometry (E/Z) of the silyl enol ether, the substrates, and the reaction conditions. tcichemicals.com The development of catalytic, asymmetric versions of this reaction has made it a vital tool for synthesizing chiral molecules. wikipedia.orgorganic-chemistry.org

It's important to distinguish that while (trimethylsilyl)ethenone itself doesn't directly participate as the silyl enol ether component in a classic Mukaiyama aldol reaction, the principles of using silicon-stabilized nucleophiles to achieve stereocontrol are central to both fields. organic-chemistry.org The reactions of (trimethylsilyl)ethenone with carbonyls proceed through different mechanisms, such as [2+2] cycloadditions, but can lead to structurally similar products.

A key structural motif that can be synthesized using aldol-type reactions is the β-hydroxy carbonyl unit. rsc.orgorganic-chemistry.org The reaction of (trimethylsilyl)ethenone with aldehydes provides a direct route to β-lactones. lookchem.com These strained heterocycles can undergo nucleophilic ring-opening reactions. For example, hydrolysis of the β-lactone product yields a β-hydroxy carboxylic acid, a classic aldol-type product. This two-step sequence—cycloaddition followed by ring-opening—serves as a reliable method for the synthesis of β-hydroxy carbonyl compounds from simple precursors. The regioselectivity of the ring-opening can be controlled to target either the bond between the carbonyl carbon and the oxygen (C2-O1) or the bond between the β-carbon and the oxygen (C4-O1), adding to the synthetic utility. orgsyn.org

Table 1: Synthesis of β-Lactones from (Trimethylsilyl)ethenone and Aldehydes This table is a representative example based on the general reactivity described in the literature. Specific yields and conditions may vary.

Aldehyde (Reactant)Product (β-Lactone)Typical ConditionsReference
Benzaldehyde4-phenyl-oxetan-2-oneLewis Acid (e.g., ZnCl₂) or thermal lookchem.com
Acetaldehyde4-methyl-oxetan-2-oneLewis Acid or thermal lookchem.com

Mukaiyama Aldol Reactions with Ketene Silyl Acetals

Heterocycle Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. (Trimethylsilyl)ethenone has been shown to be a useful precursor for the synthesis of certain nitrogen-containing heterocycles. dovepress.com

Pyrimidinones are a class of heterocyclic compounds with a wide range of biological activities. arabjchem.orgresearchgate.net Their synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a urea (B33335) or amidine derivative. arabjchem.orgarabjchem.orgnih.gov (Trimethylsilyl)ethenone can serve as a synthon for the dicarbonyl component. For instance, treatment of (trimethylsilyl)ethenone with n-butyllithium (n-BuLi) generates a ketene enolate. lookchem.com This reactive intermediate can then engage in reactions with dinucleophiles like amidines. The reaction sequence typically involves the initial attack of the amidine on the ketene, followed by cyclization and subsequent tautomerization to afford the stable pyrimidinone ring system. This approach provides a modular route to substituted pyrimidinones. nih.gov

Lactones (e.g., δ-Lactones, γ-Lactones)

(Trimethylsilyl)ethenone has proven to be a valuable reagent in the synthesis of lactones, which are key structural motifs in numerous natural products.

δ-Lactones: The synthesis of α,β-unsaturated δ-lactones can be achieved through a Lewis acid-promoted [2+2] cycloaddition between β-silyloxyaldehydes and (trimethylsilyl)ethenone. This reaction forms 2'-silyloxy-3-trimethylsilyl-2-oxetanones, which then undergo an HF-induced translactonization to yield the desired δ-lactones. This methodology has been successfully applied to the total syntheses of natural products like (±)-goniothalamin and (-)-massoialactone. researchgate.net

γ-Lactones: In the context of prostaglandin (B15479496) synthesis, the transformation of a δ-lactone to a γ-lactone is a critical step. lew.ro While not a direct application of (trimethylsilyl)ethenone itself, the broader synthetic sequences often involve the use of trimethylsilyl protecting groups for hydroxyl functionalities to facilitate these transformations. lew.roresearchgate.net For instance, in the Corey synthesis of prostaglandins, protecting groups like tetrahydropyranyl ether and trimethylsilyl are employed on the initial δ-lactone. lew.ro The protected lactone is then opened, and subsequent intramolecular SN2 reaction leads to the formation of the γ-lactone ring. lew.ro The synthesis of γ-butyrolactone derivatives, important synthons for natural products, also highlights the use of trimethylsilyl groups. uni-regensburg.de

Pyrazoloisoquinolines

Research has explored the synthesis of pyrazoloisoquinoline derivatives. amazonaws.comgrafiati.comscispace.com While direct use of (trimethylsilyl)ethenone in these specific syntheses is not explicitly detailed in the provided search results, the construction of such heterocyclic frameworks often involves precursors that could potentially be synthesized using silyl-containing reagents. The synthesis of related pyrrolo[2,1-a]isoquinolines has been achieved through intramolecular acid-catalyzed cyclization in ethanol. rsc.org

Carbonyl Homologation Strategies

(Trimethylsilyl)ethenone and related silyl compounds are instrumental in carbonyl homologation, which is the process of extending a carbon chain by one or more carbon atoms. This strategy is a powerful tool for building molecular complexity.

The reaction of α-trimethylsilyl organometallic compounds with carbonyl groups to form alkenes is a well-established method known as the Peterson olefination. diva-portal.org More broadly, diazoalkane-carbonyl homologation procedures have been developed that utilize reagents like trimethylsilyldiazomethane (B103560) for ring expansion of cyclic ketones. orgsyn.org This process involves the formal insertion of the diazoalkyl carbon into a bond adjacent to the carbonyl group. orgsyn.org

Other related homologation strategies include:

The use of (methoxy(trimethylsilyl)methyl)lithium as a reagent for carbonyl homologation, leading to the formation of enol ethers, aldehydes, and other functionalized products. acs.org

One-pot methods for the homologation of aldehydes to carboxylic acids have been developed, although these may not directly involve (trimethylsilyl)ethenone. researchgate.net

Protecting Group Chemistry (Conceptual Role of Silyl Groups)

The trimethylsilyl (TMS) group, a key component of (trimethylsilyl)ethenone, plays a crucial conceptual role in protecting group chemistry. wikipedia.orgbeilstein-journals.orgnih.gov Silyl groups are widely used to temporarily protect reactive functional groups, particularly alcohols, during chemical synthesis. wikipedia.orgbeilstein-journals.orgnih.govwikipedia.org

Key characteristics and roles of silyl protecting groups include:

Inertness and Steric Bulk: The TMS group is characterized by its chemical inertness and significant molecular volume. wikipedia.org This steric hindrance can be advantageous in directing the outcome of reactions. wikipedia.org

Protection of Alcohols: Trimethylsilyl groups readily form strong bonds with hydroxyl groups in alcohols, phenols, and carboxylic acids, converting them into more stable trimethylsiloxy groups [-O-Si(CH3)3]. wikipedia.org This protection prevents unwanted reactions of the hydroxyl group under various conditions. wikipedia.org

Orthogonality: Silyl protecting groups are considered "orthogonal" to many other types of protecting groups, meaning they can be selectively removed without affecting others. beilstein-journals.orgnih.gov For example, silyl ethers are typically cleaved by fluoride (B91410) ions, while ester protecting groups are removed by nucleophiles and acetals by weak acids. wikipedia.org This orthogonality is critical in complex, multi-step syntheses. beilstein-journals.orgnih.govwikipedia.org

Increased Volatility: The introduction of a trimethylsilyl group can increase the volatility of a compound, which is beneficial for analysis by gas chromatography and mass spectrometry. wikipedia.org

Modulation of Reactivity: The electronic and steric properties of silyl groups can influence the reactivity of the molecule. beilstein-journals.orgnih.gov For instance, heavily silylated glycosyl donors have shown unusual reactivity and stereoselectivity in glycosylation reactions. beilstein-journals.orgnih.gov

Synthesis of Specific Functionalized Intermediates (e.g., α,β-unsaturated carboxylic esters, γ,γ-bis(ethylthio)allylamines)

(Trimethylsilyl)ethenone and its derivatives are valuable for synthesizing a range of specific functionalized intermediates that are building blocks for more complex molecules.

α,β-Unsaturated Carboxylic Esters: The synthesis of α,β-unsaturated carboxylic esters is a common transformation where silyl-containing reagents can be employed. google.comorganic-chemistry.orgbeilstein-journals.org One approach involves the activation of the silicon-carbon bond of α-trimethylsilylethylacetate to produce β-hydroxyesters, which can then be converted to α,β-unsaturated esters. organic-chemistry.org

γ,γ-Bis(ethylthio)allylamines: The acid-catalyzed reaction of silylketene dithioacetals, such as trimethylsilylketene bis(ethylthio)acetal, with imines or iminium salts provides a direct route to γ,γ-bis(ethylthio)allylamines in high yields. nih.gov This reaction demonstrates the utility of silylketene acetals as versatile three-carbon synthons. nih.gov

Advanced Spectroscopic Techniques in Elucidating Trimethylsilylketene Chemistry

Infrared (IR) Spectroscopy in Mechanistic Monitoring

Infrared (IR) spectroscopy is a powerful method for monitoring chemical reactions in real-time by detecting changes in the vibrational frequencies of functional groups. numberanalytics.commdpi.comrsc.orgclu-in.org This technique has been instrumental in elucidating the reaction mechanisms involving (trimethylsilyl)ketene.

A notable application of IR spectroscopy is in studying the reaction of (trimethylsilyl)ketene with hydrogen chloride (HCl). researchgate.net This reaction leads to the cleavage of the silicon-carbon bond, forming trimethylsilyl (B98337) chloride and acetyl chloride. researchgate.net Through IR monitoring, researchers can track the disappearance of the characteristic ketene (B1206846) stretching band and the appearance of new bands corresponding to the products. This allows for the determination of reaction kinetics and the optimization of reaction conditions. numberanalytics.com

In one study, the reaction was monitored in a cryogenic argon matrix, which allowed for the trapping and identification of a key reaction intermediate, trimethylsilylacetyl chloride. researchgate.net The ability to observe this transient species provided crucial evidence for the proposed reaction pathway. researchgate.net

Furthermore, IR spectroscopy is used to characterize the products of reactions involving (trimethylsilyl)ketene. For instance, in the reaction with silaaziridines, the IR spectra of the resulting adducts show a characteristic absorption for the C=C bond in the range of 1612–1625 cm⁻¹, which helps to confirm the proposed cyclic structure. cdnsciencepub.com Similarly, in the formation of iron ketene complexes, the IR spectra provide evidence for the η2(C,O) coordination of the ketene ligand to the iron center, with characteristic ν(CO) and ν(C=O) bands observed. acs.org

Table 1: Key IR Spectroscopic Data for (Trimethylsilyl)ketene and Related Compounds

Compound/ComplexFunctional GroupVibrational Frequency (cm⁻¹)Reference(s)
(Trimethylsilyl)ketene Adducts with SilaaziridinesC=C1612–1625 cdnsciencepub.com
Iron Ketene Complex (7a-c)C=O1550-1570 acs.org
Iron Ketene Complex (7a-c)CO1932 acs.org

Nuclear Magnetic Resonance (NMR) Studies for Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in solution. nih.govnih.govlibretexts.orgipb.pt It provides detailed information about the chemical environment of atomic nuclei, particularly ¹H, ¹³C, and ²⁹Si, making it invaluable for identifying reaction intermediates and characterizing final products in the chemistry of (trimethylsilyl)ketene.

In the context of reactions involving (trimethylsilyl)ketene, NMR spectroscopy is frequently used to confirm the structures of products. For example, in the reaction of (trimethylsilyl)ketene with silaaziridines, ¹H NMR spectra show a characteristic signal for the methine proton (Me₃SiCH=) at approximately 4.1 ppm, supporting the formation of the proposed adducts. cdnsciencepub.com Furthermore, ¹³C and ²⁹Si NMR provide crucial data on the carbon and silicon skeletons of the molecules, respectively, helping to distinguish between possible isomers. cdnsciencepub.com

NMR is also instrumental in studying the formation of silyl (B83357) ketene acetals, which can be generated in situ from thioesters in the presence of (trimethylsilyl)ketene precursors. richmond.edu The progress of these reactions and the diastereoselectivity of subsequent additions can be monitored by ¹H NMR spectroscopy of the unpurified reaction mixture. richmond.edu

The characterization of organometallic complexes of (trimethylsilyl)ketene also relies heavily on NMR. For instance, in iron ketene complexes, ¹H NMR spectra show singlets for the silyl protons, and the chemical shifts and coupling constants in ¹³C and ³¹P NMR spectra provide insights into the coordination mode of the ketene ligand. acs.org Specifically, the chemical shifts of the internal ketene carbon atom are indicative of η²(C,O) coordination. acs.org

Table 2: Selected NMR Spectroscopic Data for (Trimethylsilyl)ketene Derivatives

Compound/IntermediateNucleusChemical Shift (δ, ppm)Key FeatureReference(s)
(Trimethylsilyl)ketene-Silaaziridine Adducts¹H~4.1Methine proton (Me₃SiCH=) cdnsciencepub.com
Iron Ketene Complex (7a,b)E³¹P53.4 - 53.5 acs.org
Iron Ketene Complex (17c)¹H0.1 - 0.3Silyl protons acs.org
Iron Ketene Complex (13b,c)E,Z¹³C~178Internal Cketene atom acs.org

Matrix Isolation Techniques for Transient Species

Matrix isolation is a powerful technique used to trap and study highly reactive and transient species, such as free radicals and reaction intermediates, by suspending them in an inert solid matrix at very low temperatures. ruhr-uni-bochum.dewikipedia.org This method, often coupled with IR spectroscopy, has been pivotal in understanding the fundamental chemical processes involving (trimethylsilyl)ketene.

A significant application of matrix isolation in this field is the study of the reaction between (trimethylsilyl)ketene and hydrogen chloride (HCl). researchgate.net By co-depositing the reactants in an argon matrix at cryogenic temperatures (around 10-40 K), researchers were able to trap and spectroscopically characterize the fleeting intermediate, trimethylsilylacetyl chloride. researchgate.netruhr-uni-bochum.de This direct observation provided conclusive evidence for its role in the reaction mechanism, which would be difficult to obtain using conventional solution-phase techniques.

The principle of matrix isolation involves diluting the sample in a large excess of an unreactive gas, such as argon or nitrogen, and then condensing the mixture onto a cold spectroscopic window. ruhr-uni-bochum.dewikipedia.org This creates a rigid environment where the isolated molecules are spatially separated, preventing them from reacting with each other. ruhr-uni-bochum.de Photochemical reactions can then be initiated in situ by irradiating the matrix with UV light, allowing for the study of photoproducts and transient species generated. uc.ptrsc.org

While direct studies on the photolysis of (trimethylsilyl)ketene using matrix isolation are not extensively detailed in the provided context, the technique's utility is demonstrated in analogous systems. For example, the photolysis of dichloroacetyl chloride in an argon matrix has been studied to observe the formation of dichloroketene (B1203229) as an intermediate. researchgate.net This highlights the potential of matrix isolation to investigate the photochemistry of silylketenes and identify the resulting transient species.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.